molecular formula C16H15NO5 B2826113 Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate CAS No. 832740-11-1

Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate

Cat. No.: B2826113
CAS No.: 832740-11-1
M. Wt: 301.298
InChI Key: IYRBFQAEYXIKFQ-UHFFFAOYSA-N
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Description

Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate is an organic compound with the molecular formula C16H15NO5. It is characterized by a benzoate ester linked to a nitrophenoxy methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate typically involves the reaction of 4-methyl-2-nitrophenol with methyl 4-bromomethylbenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: Methyl 4-[(4-methyl-2-aminophenoxy)methyl]benzoate.

    Substitution: 4-[(4-methyl-2-nitrophenoxy)methyl]benzoic acid.

    Oxidation: Methyl 4-[(4-carboxy-2-nitrophenoxy)methyl]benzoate.

Scientific Research Applications

Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(4-methyl-2-aminophenoxy)methyl]benzoate: Similar structure but with an amino group instead of a nitro group.

    4-[(4-methyl-2-nitrophenoxy)methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

    Methyl 4-[(4-carboxy-2-nitrophenoxy)methyl]benzoate: Similar structure but with an additional carboxylic acid group.

Uniqueness

Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate is unique due to its combination of a nitro group and an ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-11-3-8-15(14(9-11)17(19)20)22-10-12-4-6-13(7-5-12)16(18)21-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRBFQAEYXIKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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